molecular formula C9H9NO3S B1207146 2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide CAS No. 29209-01-6

2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide

Cat. No.: B1207146
CAS No.: 29209-01-6
M. Wt: 211.24 g/mol
InChI Key: GGPCERYTJXDGOH-UHFFFAOYSA-N
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Description

2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms. The presence of the 1,1-dioxide group adds to its unique chemical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions usually require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide: Another benzothiazine derivative with similar structural features.

    Methyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide: A related compound with a carboxylate group.

Uniqueness

2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

IUPAC Name

2-methyl-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-10-9(11)6-7-4-2-3-5-8(7)14(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPCERYTJXDGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951802
Record name 2-Methyl-1lambda~6~,2-benzothiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29209-01-6
Record name 2-Methyl-4-oxo-2H-1,2-benzothiazine-1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029209016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1lambda~6~,2-benzothiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide
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2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide
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2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide
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2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide
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2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide
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2-Methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide
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Q & A

Q1: What is interesting about the chemical transformation observed in this study?

A1: The research focuses on a novel chemical reaction of the oxime derivative of 2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide. When refluxed with strong acids like trifluoroacetic acid or boron trifluoride in acetic acid, this oxime undergoes a rearrangement. This leads to the formation of N-acyl derivatives of 4-amino-2-methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide []. The researchers highlight the similarity of this transformation to the acid-catalyzed conversion of α-tetralone oxime to α-naphthylamine, suggesting a possible mechanistic link. This type of rearrangement could be valuable in synthesizing other structurally related compounds.

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